Sodium 2-(hydroxymethyl)butanoate: Synthesis, Physicochemical Properties, and Metabolic Significance
Sodium 2-(hydroxymethyl)butanoate: Synthesis, Physicochemical Properties, and Metabolic Significance
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is a highly versatile aliphatic carboxylate salt utilized in advanced organic synthesis and pharmaceutical development[1]. Its parent acid, 2-(hydroxymethyl)butanoic acid (CAS 4374-62-3)—frequently referred to in clinical literature as 2-ethyl-3-hydroxypropionic acid or 2-ethylhydracrylic acid (2-EHA)—is a critical endogenous metabolite[2]. As an intermediate in the minor (R)-pathway of isoleucine degradation, the accumulation of 2-EHA serves as a primary diagnostic biomarker for specific inborn errors of metabolism[3]. This whitepaper provides an authoritative overview of the compound's physicochemical properties, a self-validating protocol for its chemical synthesis, and an analysis of its biological significance.
Physicochemical Properties and Structural Dynamics
The structural framework of sodium 2-(hydroxymethyl)butanoate consists of a three-carbon propionate backbone with an ethyl substitution at the C2 ( α ) position and a primary hydroxyl group at the C3 ( β ) position[2].
In its free acid form, the molecule exhibits extensive intermolecular hydrogen bonding. As observed in the, carboxylic acid groups dimerize in a head-to-head configuration, producing broad O-H stretching bands and distinct carbonyl (C=O) stretches[4]. Upon conversion to the sodium salt, this hydrogen-bonding network is fundamentally altered. The acidic proton is displaced, and the carbonyl stretch is replaced by asymmetric (ca. 1550–1610 cm⁻¹) and symmetric (ca. 1400–1420 cm⁻¹) carboxylate (COO⁻) stretching vibrations, significantly increasing the compound's solubility in aqueous and polar media[5].
Table 1: Comparative Physicochemical and Computational Properties
| Property | Sodium Salt (CAS 1909327-68-9) | Free Acid (CAS 4374-62-3) |
| Molecular Formula | C₅H₉NaO₃[5] | C₅H₁₀O₃[2] |
| Molecular Weight | 140.11 g/mol [5] | 118.13 g/mol [2] |
| Topological Polar Surface Area | 60.4 Ų[5] | 57.5 Ų[6] |
| Hydrogen Bond Donors | 1[5] | 2[6] |
| Hydrogen Bond Acceptors | 3[5] | 3[6] |
| Complexity Score | 84.3[5] | 79.7[6] |
Chemical Synthesis Workflow
The de novo synthesis of sodium 2-(hydroxymethyl)butanoate relies on the precise α -alkylation (hydroxymethylation) of an ester enolate. This approach guarantees the regioselective functionalization of the α -carbon while preventing unwanted side reactions.
Chemical synthesis workflow for Sodium 2-(hydroxymethyl)butanoate via enolate hydroxymethylation.
Protocol: Enolate Hydroxymethylation and Salt Formation
Objective: To synthesize sodium 2-(hydroxymethyl)butanoate from ethyl butanoate with high regioselectivity and purity.
Phase 1: Kinetic Enolate Generation
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Preparation: Purge a flame-dried Schlenk flask with anhydrous Argon gas.
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Causality: The lithium enolate is highly sensitive to moisture; trace water will prematurely protonate the enolate, drastically reducing the yield.
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Base Formation: Dissolve 1.1 equivalents of diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-butyllithium (n-BuLi) dropwise to generate lithium diisopropylamide (LDA).
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Enolization: Slowly add 1.0 equivalent of ethyl butanoate dropwise over 30 minutes.
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Causality: Dropwise addition at cryogenic temperatures (-78 °C) ensures the kinetic formation of the enolate and suppresses unwanted Claisen self-condensation.
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Phase 2: Electrophilic Hydroxymethylation 4. Electrophile Introduction: In a separate, connected flask, heat paraformaldehyde to 150 °C to thermally crack it into monomeric formaldehyde gas. Bubble this gas directly into the enolate solution at -78 °C, then allow the reaction to slowly warm to room temperature.
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Causality: Monomeric formaldehyde gas is a superior, highly reactive electrophile. Using the gas avoids the introduction of water (which is present in aqueous formalin solutions), preserving the enolate.
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Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The disappearance of the starting ester and the emergence of a lower-Rf spot (due to the new polar hydroxyl group) confirms successful hydroxymethylation. Extract the intermediate using ethyl acetate.
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Phase 3: Saponification and Salt Formation 6. Hydrolysis: Dissolve the isolated ester in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at ambient temperature for 4 hours.
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Causality: LiOH is milder than NaOH. Using a mild base prevents the β -elimination of water, which would otherwise yield the undesired byproduct 2-ethylacrylic acid.
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Acidification: Carefully acidify the mixture to pH 2 using 1M HCl and extract with ethyl acetate to isolate the free 2-(hydroxymethyl)butanoic acid.
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Self-Validation: Analyze the organic layer via GC-MS. A molecular ion peak at m/z 118 confirms the presence of the free acid[2].
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Neutralization: Titrate the purified free acid with exactly 1.0 equivalent of 0.1M NaOH (aq) until the solution reaches a physiological pH of 7.4.
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Lyophilization: Freeze the solution and lyophilize (freeze-dry) to yield sodium 2-(hydroxymethyl)butanoate as a highly pure white powder.
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Causality: Lyophilization prevents the thermal degradation that can occur during standard rotary evaporation of aqueous solutions.
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Biological and Metabolic Significance
Beyond its utility in synthetic chemistry, the free acid form (2-EHA) is a molecule of profound clinical interest. In healthy human metabolism, L-isoleucine is primarily degraded via the (S)-pathway. However, in patients with , the (S)-pathway is enzymatically blocked[7].
This metabolic block forces the accumulation of upstream intermediates, which are subsequently shunted into the alternative (R)-pathway[3]. Within this alternative cascade, (R)-2-methylbutyryl-CoA is converted into 2-EHA. Because 2-EHA cannot be efficiently catabolized further, it accumulates in the blood and is excreted in the urine. Consequently, elevated urinary levels of 2-EHA serve as a definitive and related metabolic dysfunctions, such as Barth syndrome[3].
The (R)-pathway of isoleucine metabolism showing 2-EHA accumulation in SBCAD deficiency.
Analytical Characterization
To ensure the integrity of the synthesized sodium 2-(hydroxymethyl)butanoate or to quantify 2-EHA in clinical urine samples, rigorous analytical characterization is required:
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for clinical quantification. Because the free acid is highly polar, samples are typically derivatized (e.g., trimethylsilylation) prior to injection to increase volatility and improve peak resolution[3].
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR easily distinguishes the free acid from the sodium salt. The free acid exhibits a strong C=O stretch near 1700 cm⁻¹, whereas the sodium salt displays characteristic asymmetric and symmetric carboxylate stretches[4].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 23711714, Sodium 2-(hydroxymethyl)butanoate". PubChem. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 188979, 2-Ethyl-3-hydroxypropionic acid". PubChem. URL:[Link]
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Peters, H., et al. "Metabolic annotation of 2-ethylhydracrylic acid". Molecular Genetics and Metabolism. URL:[Link]
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Filopoulou, A., et al. "Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage". Molecules. URL:[Link]
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Matern, D., et al. "2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency". Clinical Chemistry. URL:[Link]
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